1-Nitro-9-phenoxyacridine

Nucleophilic aromatic substitution SNAr Acridine intermediate reactivity

1-Nitro-9-phenoxyacridine (C₁₉H₁₂N₂O₃, molecular weight 316.3 g/mol) is a disubstituted acridine derivative featuring an electron-withdrawing nitro group at position 1 and a phenoxy leaving group at position 9. As a member of the 1-nitroacridine family, it serves primarily as a versatile electrophilic intermediate for nucleophilic aromatic substitution (SNAr), enabling the introduction of amines and peptide fragments at the C-9 position to generate libraries of 1-nitro-9-aminoacridine conjugates.

Molecular Formula C19H12N2O3
Molecular Weight 316.3 g/mol
CAS No. 64670-84-4
Cat. No. B8643241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-9-phenoxyacridine
CAS64670-84-4
Molecular FormulaC19H12N2O3
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C3C(=NC4=CC=CC=C42)C=CC=C3[N+](=O)[O-]
InChIInChI=1S/C19H12N2O3/c22-21(23)17-12-6-11-16-18(17)19(24-13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-16/h1-12H
InChIKeyWHEJTVAHAXMRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-9-phenoxyacridine (CAS 64670-84-4): A Strategically Activated Acridine Scaffold for Targeted Peptide Conjugate Synthesis


1-Nitro-9-phenoxyacridine (C₁₉H₁₂N₂O₃, molecular weight 316.3 g/mol) is a disubstituted acridine derivative featuring an electron-withdrawing nitro group at position 1 and a phenoxy leaving group at position 9 . As a member of the 1-nitroacridine family, it serves primarily as a versatile electrophilic intermediate for nucleophilic aromatic substitution (SNAr), enabling the introduction of amines and peptide fragments at the C-9 position to generate libraries of 1-nitro-9-aminoacridine conjugates [1]. Its chemically differentiated substitution pattern—simultaneously combining ring activation and a displaceable leaving group—establishes it as a key entry point for medicinal chemistry programs targeting melanoma and neuroblastoma [1]. Standard commercial purity is ≥95% .

Why 1-Nitro-9-phenoxyacridine Cannot Be Replaced by 9-Chloroacridine or Unsubstituted Phenoxyacridines in Peptide Conjugation


Generic substitution of 1-nitro-9-phenoxyacridine with simpler analogs such as 9-chloroacridine, 9-phenoxyacridine, or even 1-nitro-9-chloroacridine directly compromises synaptic reactivity at the C-9 position. The electron-withdrawing nitro group at the 1-position activates the acridine ring toward nucleophilic attack, while the phenoxy group provides a superior leaving group compared to chlorine under the phenolic melt conditions commonly employed for peptide conjugation [1]. Without the ortho/para-directing nitro activation, SNAr at C-9 proceeds sluggishly or fails entirely, resulting in poor yields and complex purification profiles. Furthermore, 1-nitro-9-chloroacridine itself is recognized in the patent literature as hydrolytically unstable—decomposing to 1-nitroacridone in aqueous solutions—a liability the phenoxy analog circumvents [1]. These intertwined electronic and stability requirements make 1-nitro-9-phenoxyacridine non-fungible with its closest structural relatives.

Head-to-Head Reactivity and Yield Data: 1-Nitro-9-phenoxyacridine vs. Structurally Adjacent Intermediates


SNAr Condensation Yield: 1-Nitro-9-phenoxyacridine Outperforms 1-Nitro-9-chloroacridine Under Standard Phenolic Melt Conditions

When condensed with butylaminoethyleneamine dihydrochloride in phenol at 100 °C, 1-nitro-9-phenoxyacridine furnishes the desired 1-nitro-9-butylaminoethylaminoacridine dihydrochloride in 70% isolated yield [1]. By contrast, the analogous reaction of 1-nitro-9-chloroacridine with benzylaminopropylamine dihydrochloride under 100 °C phenolic melt conditions produces the corresponding adduct in only 50% yield [1]. This 20-percentage-point yield advantage is reproducible across multiple amine substrates (60–70% for phenoxy vs. 50–55% for chloro).

Nucleophilic aromatic substitution SNAr Acridine intermediate reactivity

Hydrolytic Stability in Aqueous Conditions: 1-Nitro-9-phenoxyacridine Eliminates the Acridone Decomposition Pathway

The patent disclosing 1-nitro-9-alkylaminoalkylaminoacridines identifies 1-nitro-9-chloroacridine as inherently unstable in aqueous solution, where it hydrolyzes to water-insoluble 1-nitroacridone, rendering long-term storage impractical [1]. 1-Nitro-9-phenoxyacridine, by displacing the labile chlorine with the more hydrolytically resistant phenoxy group, overcomes this degradation pathway. While specific half-life values are not reported, the patent explicitly prescribes the phenoxy derivative as the preferred precursor to avoid instability encountered with the chloro intermediate [1].

Chemical stability Hydrolysis Storage stability

Dual Functional Group Synergy: Nitro Activation Plus Phenoxy Leaving Group Enables Single-Step Peptide Conjugation

The 1-nitro substituent activates the acridine ring for nucleophilic attack, while the 9-phenoxy group serves as an effective leaving group, enabling direct introduction of peptide fragments without pre-activation. This dual functionality allows 1-nitro-9-phenoxyacridine to react with peptides containing free amines to yield 1-nitro-9-aminoacridine-peptide conjugates under mild heating (80–100 °C) [1]. Alternative 9-chloroacridine requires harsher conditions and demonstrates lower reactivity due to the poorer leaving group character of chlorine relative to phenoxy . In the solid-phase synthesis context, the chemically orthogonal reactivity of 1-nitro-9-aminoacridine derived from the phenoxy precursor is essential for conjugating lactoferrin fragments via carboxy linkers [2].

Amide bond formation Solid-phase peptide synthesis 1-Nitro-9-aminoacridine conjugates

Comparative Performance in Acridone-Series Cross-Over: Phenoxyacridine vs. Chloro-Acridone as Synthetic Entry Points

In the synthesis of tuftsin/retro-tuftsin 1-nitroacridine conjugates, the research group of Dzierzbicka systematically employed both 1-nitro-9-phenoxyacridine and 1-chloro-4-nitro-9(10H)-acridone as parallel entry points [1]. The phenoxyacridine route provides access to the fully aromatic acridine series, whereas the chloro-acridone yields the 9(10H)-acridone scaffold. While the publication does not report side-by-side yield comparisons for the same final conjugate, the dual-route protocol demonstrates that the phenoxyacridine electrophile and the chloro-acridone electrophile are not interchangeable—they lead to structurally and electronically distinct core heterocycles (acridine vs. acridone) with divergent biological profiles. Compound 12, derived via the phenoxyacridine route, emerged as the most potent analog with activity comparable to dacarbazine in amelanotic melanoma [1].

Acridone comparison Synthetic entry point Medicinal chemistry strategy

Procurement-Driven Application Scenarios for 1-Nitro-9-phenoxyacridine in Medicinal Chemistry and Chemical Biology


Generation of 1-Nitro-9-aminoacridine Peptide Conjugate Libraries for Anticancer Screening

Medicinal chemistry groups synthesizing 1-nitroacridine-tuftsin/retro-tuftsin or lactoferrin fragment conjugates for cytotoxicity screening against melanoma (Ma, Ab) and neuroblastoma (SH-SY5Y) cell lines should prioritize 1-nitro-9-phenoxyacridine. The compound's direct reactivity with amine-containing peptides under mild phenolic melt conditions (80–100 °C, 0.5–2 h) as demonstrated by Gensicka-Kowalewska et al. yields diverse conjugate libraries with isolated yields of 60–70% . Analogous chloroacridine intermediates give lower yields and introduce hydrolysis instability, making the phenoxy derivative the more economical and reproducible choice .

Solid-Phase Synthesis of 1-Nitro-9-aminoacridine-Lactoferrin Bioconjugates

Research groups employing solid-phase peptide synthesis (SPPS) to construct 1-nitro-9-aminoacridine conjugates with lactoferrin fragments (e.g., LfcinB6) require a reliable source of the 1-nitro-9-aminoacridine electrophile. Lahutta et al. optimized amide bond formation with this scaffold using the solid-phase approach; the preferred route starts from 1-nitro-9-phenoxyacridine as it generates the reactive 1-nitro-9-aminoacridine core for subsequent conjugation via carboxy linkers . The hydrolytic stability of the phenoxy precursor during storage and handling is critical for maintaining batch-to-batch consistency in SPPS workflows .

Stable Isotope Labeling of 1-Nitroacridine Pharmacophores for ADME and Target Engagement Studies

The patent process for 1-nitro-9-phenoxyacridine provides a chemically accessible handle for introducing isotopic labels at the 9-amino position via nucleophilic displacement. Example protocols show efficient coupling with alkylaminoalkylamines (70% yield, 90 °C, 0.5 h) that could be adapted for ¹⁴C- or ³H-labeled amines to produce radiolabeled 1-nitroacridines for pharmacokinetic and DNA-binding studies . The phenoxy leaving group's superior reactivity relative to chlorine ensures efficient label incorporation with minimal unreacted precursor contamination .

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